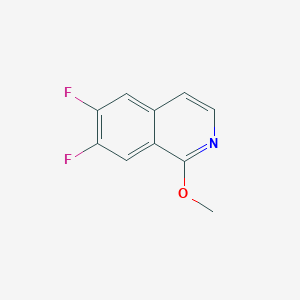

6,7-Difluoro-1-methoxyisoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Biologically Active Molecules

The isoquinoline framework, a heterocyclic aromatic organic compound, is considered a "privileged scaffold" in medicinal chemistry. broadinstitute.orgacs.org This designation stems from its recurring presence in a vast array of biologically active molecules, including many natural alkaloids and synthetic pharmaceuticals. nih.gov Isoquinoline and its reduced form, tetrahydroisoquinoline (THIQ), are integral structures in compounds demonstrating a broad spectrum of pharmacological activities. researchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects. acs.orgresearchgate.net

The structural versatility of the isoquinoline core allows it to serve as a template for designing novel therapeutic agents that can interact with various biological targets. acs.org Its presence is noted in numerous marketed drugs and clinical candidates for treating a wide range of diseases, from cancer and infectious diseases to disorders of the central nervous system. broadinstitute.orgthermofisher.com The ability to functionalize the isoquinoline ring at multiple positions enables chemists to fine-tune the steric, electronic, and physical properties of a molecule to optimize its therapeutic efficacy. acs.org

Role of Fluorine Substitution in Modulating Pharmacological Profiles of Heterocyclic Systems

The introduction of fluorine into heterocyclic systems is a powerful and widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. nih.gov Fluorine's unique properties, including its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic properties. nih.govnih.gov

Selective fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. nih.gov The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn can affect a molecule's solubility, membrane permeability, and binding affinity to its target protein. nih.gov For instance, the strategic placement of fluorine has been shown to improve the central nervous system penetration of some drugs. nih.gov Furthermore, fluorinated heterocycles are crucial in the development of imaging agents, particularly for Positron Emission Tomography (PET), where the isotope ¹⁸F serves as a radiolabel. nih.gov The widespread success of this strategy is evidenced by the large number of FDA-approved drugs that contain at least one fluorine atom. researchgate.net

Overview of 6,7-Difluoro-1-methoxyisoquinoline as a Subject of Academic Inquiry

While the broader class of fluorinated isoquinolines is of significant interest, and numerous synthetic methods like the Pomeranz-Fritsch reaction exist for creating isoquinoline cores, the specific combination of substituents in this compound has not been a prominent subject of published research. thermofisher.comdrugfuture.comorganicreactions.orgquimicaorganica.org Searches for its chemical properties, research applications, and biological data primarily yield information on structurally distinct, though similarly named, quinolone derivatives, such as intermediates for antibiotics like gatifloxacin (B573) and moxifloxacin. nih.govprepchem.comgoogle.comnih.govresearchgate.netnih.govasianpubs.orgsigmaaldrich.compharmaffiliates.comchemicalbook.comresearchgate.netmdpi.comresearchgate.net These quinolones, while also fluorinated heterocycles, belong to a different chemical class than isoquinolines.

Therefore, a comprehensive, data-rich overview of this compound as a standalone subject of academic inquiry cannot be constructed from the currently available scientific literature. It remains a relatively unexplored entity within the vast field of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1202006-83-4 |

|---|---|

Molecular Formula |

C10H7F2NO |

Molecular Weight |

195.16 g/mol |

IUPAC Name |

6,7-difluoro-1-methoxyisoquinoline |

InChI |

InChI=1S/C10H7F2NO/c1-14-10-7-5-9(12)8(11)4-6(7)2-3-13-10/h2-5H,1H3 |

InChI Key |

WUADJBNCRHFUQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC2=CC(=C(C=C21)F)F |

Origin of Product |

United States |

Biological Activity and Mechanistic Studies of 6,7 Difluoro 1 Methoxyisoquinoline Derivatives

Exploration of Diverse Biological Activities

The structural backbone of isoquinoline (B145761) and its analogues is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. acs.org The introduction of fluorine and methoxy (B1213986) groups can significantly modulate the pharmacological properties of these molecules.

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Fluoroquinolones, a well-established class of antibiotics, are structurally related to difluoro-isoquinolines and are renowned for their potent antibacterial activity. Their mechanism primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. nih.govoup.comdrugbank.comnih.gov This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in breaks in the bacterial chromosome and ultimately, cell death. youtube.com

The fluorine atom, particularly at the C-6 position in the quinolone ring, is known to markedly enhance antimicrobial activity. drugbank.com Modifications at other positions, such as C-7, with various amine-containing heterocyclic rings, further influence the spectrum and potency of these derivatives against both Gram-positive and Gram-negative bacteria. mdpi.com

Some isoquinoline alkaloids and their synthetic derivatives have also demonstrated notable antifungal activity. mdpi.com

Table 1: Antimicrobial Activity of Selected Fluoroquinolone Derivatives

| Compound Type | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 7-substituted-6-fluoroquinolones | Gram-positive & Gram-negative bacteria | Potent activity (MIC ≤ 0.860 µg/mL for some derivatives) | nih.gov from initial search |

| 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid derivatives | Staphylococcus aureus, Escherichia coli | MIC range 0.44–34.02 µM | drugbank.com from initial search |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Antiproliferative and Cytostatic Effects

The isoquinoline and quinoline (B57606) scaffolds are integral to numerous compounds with significant antiproliferative and cytostatic activities. mdpi.com Many of these derivatives exert their effects by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells.

For instance, certain 6-chloro-7-arylamino-5,8-isoquinolinediones have shown potent cytotoxic activities against human solid tumor cell lines like HCT-15 (colon) and SK-MEL-2 (melanoma). nih.gov Similarly, a broad screening of synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that sulfonyl N-oxide variants possess pronounced antiproliferative activity against various cancer cell lines, including colorectal, leukemia, lung, and osteosarcoma cells. mdpi.com These compounds were found to inhibit DNA and RNA synthesis and induce apoptosis. mdpi.com

Other studies have identified isoquinoline derivatives that inhibit tumor growth by downregulating inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP, and survivin. nih.gov Two such compounds, B01002 and C26001, displayed significant antiproliferative activity against SKOV3 ovarian cancer cells and inhibited tumor growth in animal models. nih.gov

Table 2: Antiproliferative Activity of Selected Isoquinoline/Quinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 8e (a 2-arylvinylquinoline) | H-460 (Lung) | 0.03 µM | nih.gov |

| Compound B01002 (isoquinoline derivative) | SKOV3 (Ovarian) | 7.65 µg/mL | nih.gov |

| Compound C26001 (isoquinoline derivative) | SKOV3 (Ovarian) | 11.68 µg/mL | nih.gov |

| Compound 81 (7-chloro-4-thioalkylquinoline) | HCT116 (Colorectal) | Selective cytotoxicity | mdpi.com |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Response Modulation

Derivatives of isoquinoline and related heterocyclic structures have been investigated for their ability to modulate inflammatory responses. mdpi.com For example, 4',6,7-trihydroxy-5-methoxyflavone, a compound containing methoxy and hydroxyl groups, has been shown to decrease the production of pro-inflammatory cytokines like TNF-α and IL-1β while increasing the anti-inflammatory cytokine IL-10. nih.gov

Similarly, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone demonstrated anti-inflammatory properties by reducing levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Quinic acid (QA) derivatives have also been identified as potent inhibitors of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). uthsc.edu These findings suggest that the core structures, often functionalized with methoxy groups, can play a significant role in mitigating inflammation.

Enzyme Inhibition Studies (e.g., Cholinesterases, Kinases)

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents function. Isoquinoline and quinoline derivatives have been shown to inhibit several important enzyme classes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.gov Various isoquinoline alkaloids have demonstrated inhibitory activity against both AChE and BChE, with some showing a preference for BChE. nih.govnih.gov For example, the phenanthrene-type alkaloid 2-methoxyatherosperminine was found to be a potent, mixed-mode inhibitor of BChE. nih.gov

Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major focus of anticancer drug development. ekb.eg Quinoline and quinazoline-based molecules have been successfully developed as inhibitors of multiple kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Raf kinases. nih.govmdpi.comresearchgate.net For example, foretinib, a quinoline-based inhibitor, binds to the ATP-binding site of the c-Met kinase. nih.gov Certain fluoroquinazoline derivatives have shown selective inhibitory activity against Aurora A kinase, a key regulator of cell division. nih.gov

Antioxidant Potential Assessment

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Quinoline derivatives have been explored for their antioxidant capabilities. researchgate.net The antioxidant activity is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. nih.gov

Studies on synthetic quinoline derivatives have shown varied antioxidant potential. For example, in one study, a 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) derivative showed noticeable potential to scavenge the DPPH radical, a common method for assessing antioxidant activity. mdpi.com The presence of hydroxyl (-OH) groups on the quinoline or related scaffolds often correlates with stronger antioxidant activity. nih.gov However, some studies on oxoisoaporphine derivatives, a type of isoquinoline alkaloid, found no significant antioxidant capacity, suggesting that structural features can greatly influence this property. nih.gov

Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which these compounds exert their effects is crucial for drug development.

For the antimicrobial fluoroquinolones, the mechanism is well-defined. They form a ternary complex with the bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) and DNA. oup.com This complex traps the enzyme in a state where it has cleaved the DNA, but cannot reseal it, leading to a blockage of the DNA replication fork and the generation of lethal double-strand breaks. nih.govnih.gov

The anti-inflammatory actions of related compounds have been linked to several key signaling pathways. A primary mechanism is the inhibition of the NF-κB pathway, which controls the expression of numerous pro-inflammatory genes. uthsc.edu Other identified mechanisms include the suppression of mitogen-activated protein kinase (MAPK) signaling pathways and the activation of the heme oxygenase-1 (HO-1) pathway, which has anti-inflammatory effects. nih.gov

The antiproliferative mechanisms are often tied to the inhibition of protein kinases that are critical for cancer cell growth and survival, such as EGFR, VEGFR, and Aurora kinases. nih.govnih.gov By blocking the ATP-binding sites of these enzymes, the derivatives can halt the signaling cascades that drive cell proliferation. nih.gov Another key anticancer mechanism involves the induction of apoptosis, which can be triggered by downregulating IAP family proteins, thereby allowing pro-apoptotic proteins like caspases to execute cell death. nih.gov

Identification and Characterization of Molecular Targets (e.g., Proteins, Nucleic Acids)

Research into isoquinoline derivatives has identified several key molecular targets, demonstrating the scaffold's versatility in interacting with diverse biological macromolecules. While specific studies on 6,7-difluoro-1-methoxyisoquinoline are not extensively detailed in the literature, analysis of structurally similar compounds, particularly 6,7-dimethoxyisoquinoline (B95607) derivatives, provides significant insights into probable protein and nucleic acid interactions.

One of the primary targets identified for this class of compounds is Glutamine: Fructose-6-Phosphate Amidotransferase (GFAT) , the rate-limiting enzyme in the hexosamine biosynthesis pathway. A series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives were identified as potent and reversible inhibitors of GFAT. nih.govresearchgate.net Another significant protein target is the P-glycoprotein (P-gp) , a key transporter involved in multidrug resistance in cancer. Certain 4-biphenyl and 2-naphthyl substituted 6,7-dimethoxytetrahydroisoquinoline derivatives have been shown to be potent P-gp modulators. nuph.edu.ua

Furthermore, hybrid molecules incorporating the isoquinoline structure have been developed to target other specific proteins. For instance, a quercetin-derivative fused with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) demonstrated enhanced inhibitory activity against Na+, K+-ATPase , an enzyme crucial for maintaining cellular membrane potential. mdpi.com This same hybrid also showed inhibitory potential toward cholinergic enzymes. mdpi.com

In the context of neurotransmission and metabolic regulation, tetrahydroisoquinoline derivatives have been investigated as selective antagonists for the orexin 1 receptor , with substitutions at the 6- and 7-positions playing a critical role in their activity. nuph.edu.ua Additionally, 1,3-diamino-6,7-dimethoxyisoquinoline derivatives have been evaluated for their binding affinity to alpha 1-adrenoceptors , which are involved in vasoconstriction. nih.gov

Table 1: Molecular Targets of 6,7-Disubstituted Isoquinoline Derivatives

| Derivative Class | Molecular Target | Finding | Reference |

| 1-Arylcarbonyl-6,7-dimethoxyisoquinolines | Glutamine: Fructose-6-Phosphate Amidotransferase (GFAT) | Identified as potent, reversible inhibitors. | nih.gov |

| 6,7-Dimethoxytetrahydroisoquinolines | P-glycoprotein (P-gp) | Act as potent modulators. | nuph.edu.ua |

| Quercetin-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hybrid | Na+, K+-ATPase | Exhibited a 50-fold decrease in IC50 value compared to quercetin (B1663063). | mdpi.com |

| Tetrahydroisoquinolines | Orexin 1 Receptor | Investigated as selective antagonists. | nuph.edu.ua |

| 1,3-Diamino-6,7-dimethoxyisoquinolines | Alpha 1-Adrenoceptors | Evaluated for binding affinity. | nih.gov |

| Quinoline Derivatives (Related Class) | Topoisomerase 1 (Top1) | Act as potent inhibitors by trapping the Top1-DNA complex. | nih.gov |

Investigation of Ligand-Target Binding Modes

The specific manner in which isoquinoline derivatives bind to their molecular targets is fundamental to their biological activity. Docking studies and structure-activity relationship (SAR) analyses of related compounds have illuminated key interactions.

For the inhibition of GFAT by 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives, SAR studies revealed that the ketone group at the 1-position is essential for high potency. nih.gov This suggests a critical hydrogen bond or electrostatic interaction mediated by this carbonyl oxygen within the enzyme's active site. These derivatives are reported to be competitive inhibitors of glutamine, indicating they likely occupy the glutamine-binding site within the N-terminal domain of GFAT. researchgate.net

In the case of alpha 1-adrenoceptor antagonists, computer-assisted comparison of the X-ray crystal structures of a 1,3-diamino-6,7-dimethoxyisoquinoline derivative with the known antagonist prazosin (B1663645) highlighted the importance of protonation for binding. nih.gov The analysis suggested that efficient binding to the receptor requires N-1 protonation of the heterocyclic nucleus, which allows for the formation of a crucial salt-bridge with an acidic residue in the receptor protein. nih.gov The lower binding affinity of the isoquinoline derivative compared to prazosin was attributed to a less favorable charge distribution and the energy cost of this interaction. nih.gov

Insights from the related quinoline scaffold further inform potential binding mechanisms. For a novel quinoline-based Topoisomerase 1 inhibitor, the binding mode involves trapping the Top1-DNA cleavage complex. nih.gov This interaction was found to be highly specific; a point mutation at the enzyme's active site (N722S) prevented the trapping of the complex because the enzyme could no longer form a critical hydrogen bond with the inhibitor. nih.gov Similarly, studies on 4-anilinoquinoline derivatives binding to the Epidermal Growth Factor Receptor (EGFR) kinase domain showed that an irreversible binding mode, involving the formation of a covalent bond with the sulfhydryl group of a cysteine residue (C773), correlated best with the observed biological activity. nih.gov This highlights the potential for both reversible and irreversible binding mechanisms within this family of compounds.

Cellular Pathway Modulation

The interaction of isoquinoline derivatives with their molecular targets can lead to the modulation of critical cellular signaling and metabolic pathways.

The most direct example is the inhibition of GFAT by 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives. nih.gov GFAT is the first and rate-limiting enzyme of the hexosamine biosynthesis pathway (HBP) . researchgate.net This pathway produces UDP-GlcNAc, a substrate essential for protein and lipid glycosylation. By inhibiting GFAT, these compounds can significantly downregulate the HBP. This pathway is often dysregulated in metabolic diseases, and its inhibition is considered a therapeutic strategy to prevent hyperglycemia. researchgate.net Furthermore, the stability of the immune checkpoint protein PD-L1 has been shown to depend on its glycosylation, a process reliant on the HBP. Inhibition of GFAT has been demonstrated to reduce PD-L1 levels in lung cancer cells, suggesting a potential role in immuno-oncology. researchgate.net

Modulation of the P-glycoprotein (P-gp) by 6,7-dimethoxytetrahydroisoquinoline derivatives directly impacts pathways related to drug efflux and multidrug resistance (MDR). nuph.edu.ua P-gp is an ATP-dependent pump that expels a wide range of xenobiotics, including many chemotherapeutic agents, from cells. By inhibiting P-gp, these isoquinoline derivatives can restore or enhance the sensitivity of resistant cancer cells to conventional anticancer drugs, representing a key strategy to overcome MDR. nuph.edu.ua

The inhibition of Na+, K+-ATPase by quercetin-isoquinoline hybrids can influence the epithelial-mesenchymal transition (EMT) process, a pathway critical in cancer progression and metastasis. mdpi.com Modulating the activity of this ion pump can impact cellular adhesion, motility, and signaling cascades associated with EMT, offering a potential avenue to target aggressive cancers. mdpi.com

Elucidation of Specific Biochemical Mechanisms (e.g., DNA damage, enzymatic inhibition pathways)

The specific biochemical mechanisms underpinning the biological activities of isoquinoline derivatives often involve direct enzymatic inhibition or the induction of DNA damage.

Enzymatic Inhibition Pathways: The inhibition of GFAT by 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives is a clear example of a specific enzymatic inhibition mechanism. These compounds were identified as potent and, importantly, reversible inhibitors of the enzyme, with IC50 values in the micromolar range. nih.gov The reversibility is a key feature, suggesting non-covalent binding to the enzyme's active site. Similarly, the derivatization of quercetin with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety led to a compound that was a significantly more potent inhibitor of Na+, K+-ATPase than quercetin alone, achieving a 50-fold reduction in the IC50 value. mdpi.com This demonstrates a direct, enhanced inhibition of the enzyme's catalytic activity.

DNA Damage Mechanisms: While direct DNA intercalation is not the primary mechanism for this class, derivatives of the related quinoline scaffold demonstrate a potent mechanism of inducing DNA damage indirectly. A novel quinoline-based compound acts as a Topoisomerase 1 (Top1) poison . nih.gov Unlike Top1 inhibitors that prevent the enzyme from binding to DNA, Top1 poisons trap the transient Top1-DNA cleavage complex (Top1cc) . nih.gov This stabilized complex becomes a roadblock for DNA replication forks, leading to the generation of persistent and less reversible DNA double-strand breaks . nih.gov This mechanism ultimately triggers cell cycle arrest and apoptosis in cancer cells. The ability of the compound to induce these lethal DNA lesions, as detected by the phosphorylation of histone H2AX (γH2AX), is central to its anticancer activity. nih.gov This mode of action overcomes some limitations of existing drugs like camptothecin (B557342) by showing greater stability and less susceptibility to efflux pumps. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features within the 6,7-Difluoro-1-methoxyisoquinoline Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the isoquinoline (B145761) scaffold, the key pharmacophoric features often include a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.govmdpi.com

The this compound scaffold presents several key features:

Nitrogen Atom: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.

Aromatic Rings: The fused bicyclic aromatic system provides a large, rigid, and hydrophobic surface that can engage in π-π stacking and hydrophobic interactions with target proteins. mdpi.com

Methoxy (B1213986) Group: The oxygen atom of the 1-methoxy group can serve as an additional hydrogen bond acceptor.

Fluorine Atoms: The two fluorine atoms at the 6- and 7-positions act as weak hydrogen bond acceptors and contribute to the molecule's electrostatic profile.

A pharmacophore model for a specific target would be generated by aligning a set of known active compounds and identifying common features. nih.gov For instance, a structure-based pharmacophore model could be developed from a ligand-protein complex, identifying key interactions like hydrogen bonds and hydrophobic contacts within the active site. mdpi.comnih.gov Such models are instrumental in virtual screening campaigns to identify new potential inhibitors from large compound databases. frontiersin.orgresearchgate.net

Impact of Fluorine Position and Substitution Pattern on Biological Efficacy

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and bioavailability. nih.gov The specific placement of two fluorine atoms at the 6- and 7-positions of the isoquinoline ring is expected to have a profound impact on the molecule's biological efficacy.

Electronic Effects: Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution of the aromatic ring. This can modulate the pKa of the isoquinoline nitrogen and enhance interactions with biological targets.

Metabolic Stability: Fluorination can block sites of metabolism, thereby increasing the half-life of the compound. nih.gov For instance, fluorination at the C2' position of nucleosides is known to improve metabolic stability. nih.gov

Binding Affinity: The substitution of hydrogen with fluorine can lead to more favorable binding interactions. In a series of arylfluoroquinolones, derivatives with fluorine atoms at the 6- and 8-positions showed excellent in vitro potency and in vivo efficacy. nih.gov Similarly, the inclusion of a 2,5-difluorophenyl group in certain antimicrotubule agents resulted in more potent derivatives. nih.gov The 6,7-difluoro pattern can thus be hypothesized to enhance binding to target enzymes, potentially through specific electrostatic or hydrophobic interactions.

Influence of Methoxy Group on Bioactivity and Molecular Recognition

The methoxy group at the C-1 position is another critical determinant of the biological activity of this isoquinoline derivative. Methoxy groups are prevalent in many natural and synthetic bioactive compounds, including numerous isoquinoline alkaloids. nih.gov

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional anchor point for binding to a biological target.

Steric and Conformational Effects: The methoxy group can influence the conformation of the molecule and its orientation within a binding pocket.

Enhanced Activity: The presence of methoxy groups on isoquinoline scaffolds has been linked to significant biological activities. For example, some isoquinoline skeletons with methoxy phenyl substitutions have shown significant anti-tumour potential and antifungal activity. nih.gov Papaverine, a well-known isoquinoline alkaloid containing methoxy groups, is a potent vasodilator and smooth muscle relaxant. mdpi.com Furthermore, studies on 6,7-dimethoxy-tetrahydroisoquinoline derivatives have identified them as effective multidrug resistance reversers. nih.gov

The combination of the methoxy group at the C-1 position and the difluoro substitution at the C-6 and C-7 positions creates a unique electronic and steric profile that can be advantageous for specific biological targets.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological activity, as it must adopt a specific orientation to fit into the binding site of a target protein. Conformational analysis of isoquinoline derivatives can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the measurement of residual dipolar couplings (RDCs). nih.gov

The fluorine atoms, while part of the planar aromatic ring, influence the molecule's electrostatic potential surface, which dictates how it is recognized by a target protein. The conformational preferences of fluorinated molecules can be significantly affected by the polarity of the medium, a factor that is critical in the transition from the extracellular space to a protein's binding pocket. nih.gov Understanding the conformational landscape of this compound is therefore essential for rationalizing its activity and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov This approach is invaluable in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanisms of drug action. nih.govmdpi.com

QSAR models are particularly useful for large and diverse families of compounds like kinase inhibitors, where isoquinoline scaffolds are frequently found. mdpi.comnih.govnih.gov

The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors. researchgate.netprotoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. For isoquinoline derivatives, a wide range of descriptors can be employed:

Constitutional Descriptors: These include basic properties like molecular weight and counts of specific atom types or functional groups. protoqsar.com

Topological Descriptors: These describe the connectivity of atoms within the molecule. An example is the Molecular Representation of Structure-property Relationships (MoRSE) descriptors, which have been successfully used in QSAR studies of isoquinoline derivatives. japsonline.com

Geometric (3D) Descriptors: These relate to the three-dimensional structure of the molecule, such as molecular volume and surface area.

Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. ucsb.edu These are particularly important for understanding reactivity. ucsb.edu

Field-Based Descriptors: In 3D-QSAR methods like CoMFA and CoMSIA, descriptors represent the steric, electrostatic, and hydrophobic fields surrounding the molecules. nih.gov

The table below provides examples of molecular descriptor classes and their relevance.

| Descriptor Class | Examples | Relevance |

| Constitutional | Molecular Weight, Atom Counts, Ring Counts | Basic molecular size and composition |

| Topological | Connectivity Indices, MoRSE Descriptors | Branching and structural complexity japsonline.com |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Reactivity, polarity, and electrostatic interactions ucsb.edu |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability and hydrophobic interactions |

| Field-Based (3D) | Steric Fields, Electrostatic Fields, H-bond Fields | 3D shape, charge distribution, and hydrogen bonding potential nih.gov |

Once descriptors are calculated for a set of compounds with known biological activities, a mathematical model is developed to correlate the two. Various machine learning and statistical methods are employed for this purpose:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between descriptors and activity. rsc.org

Partial Least Squares (PLS): A regression method suitable for datasets with many, potentially correlated, descriptors. acs.org

Machine Learning Methods: More advanced techniques like Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) can capture complex, non-linear relationships. mdpi.comrsc.org

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power for new, untested compounds. acs.org Common validation techniques are summarized in the table below.

| Validation Method | Description | Key Metrics |

| Internal Validation | Assesses the stability and robustness of the model using the training set data. | R² (Coefficient of Determination): Measures the goodness of fit. rsc.orgQ² (Cross-validated R²): Often obtained via leave-one-out (LOO) cross-validation, it assesses predictive ability. nih.govacs.org |

| External Validation | Evaluates the model's ability to predict the activity of an independent test set of compounds not used in model building. | R²_pred (Predictive R²): Measures predictive performance on the external test set. |

| Y-Randomization | A test to ensure the model is not the result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. nih.gov | Low R² and Q² values for scrambled models indicate a robust original model. |

A well-developed and validated QSAR model for this compound derivatives could provide valuable insights into the structural requirements for a desired biological activity, thereby guiding the synthesis of more potent and selective compounds. japsonline.com

Ligand Efficiency and Druggability Assessment

The journey of a drug from a mere concept to a clinical candidate is fraught with challenges, with a significant number of compounds failing due to suboptimal pharmacokinetic and pharmacodynamic properties. To mitigate these risks, medicinal chemists employ various metrics to assess the quality and potential of a compound early in the discovery process. Among the most critical of these are ligand efficiency (LE) and druggability. nih.govnih.gov

Ligand efficiency is a measure of the binding energy of a ligand to its target protein, normalized for its size. tandfonline.com It provides a way to compare the potency of different molecules on a more equal footing, favoring smaller, more efficient binders. A high LE value suggests that a compound has a favorable binding interaction with its target and is a good starting point for further optimization. tandfonline.com Conversely, a low LE can indicate that a large portion of the molecule is not contributing to binding and may be a source of undesirable properties.

Druggability, on the other hand, refers to the ability of a target protein to bind to a small-molecule drug with high affinity and specificity, resulting in a therapeutic effect. wikipedia.org The assessment of druggability involves analyzing the physicochemical properties of the target's binding site, such as its size, shape, and hydrophobicity. nih.govacs.org A target that is deemed "druggable" possesses a well-defined pocket that can be effectively modulated by a drug-like molecule.

Several metrics are used to quantify ligand efficiency, each offering a different perspective on the quality of a compound. These are summarized in the table below:

| Metric | Formula | Description |

| Ligand Efficiency (LE) | LE = (1.37 * pIC50) / HAC | Measures the binding efficiency per heavy atom. A higher value is generally better, with a value > 0.3 often considered desirable. tandfonline.comresearchgate.net |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 - logP | Relates potency to lipophilicity, aiming to identify compounds with a good balance between the two to avoid issues with solubility and metabolism. |

| Binding Efficiency Index (BEI) | BEI = pIC50 / (MW / 1000) | Normalizes potency by molecular weight, providing another size-adjusted measure of efficiency. |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), HAC is the heavy atom count, logP is the logarithm of the partition coefficient, and MW is the molecular weight.

To illustrate how these metrics are applied, consider the following hypothetical data for a series of isoquinoline derivatives targeting a protein kinase. While this data is not specific to this compound, it demonstrates the process of using ligand efficiency metrics to guide lead optimization.

| Compound | pIC50 | MW ( g/mol ) | HAC | logP | LE | LLE | BEI |

| Isoquinoline | 4.5 | 129.16 | 10 | 2.1 | 0.62 | 2.4 | 34.8 |

| 1-Methoxyisoquinoline | 5.2 | 159.19 | 12 | 2.4 | 0.59 | 2.8 | 32.7 |

| This compound | N/A | 195.17 | 14 | N/A | N/A | N/A | N/A |

| Analog A | 6.8 | 250.25 | 18 | 3.1 | 0.52 | 3.7 | 27.2 |

| Analog B | 7.5 | 320.35 | 23 | 3.8 | 0.45 | 3.7 | 23.4 |

Note: Data for Isoquinoline and 1-Methoxyisoquinoline are illustrative. Data for Analogs A and B are hypothetical examples to demonstrate the calculation of ligand efficiency metrics. N/A indicates that data is not publicly available.

In this hypothetical example, while Analog B is the most potent, its ligand efficiency metrics are lower than the smaller fragments, suggesting that the added chemical complexity may not be translating efficiently into binding affinity. A medicinal chemist might therefore focus on optimizing the smaller, more efficient fragments.

Fragment-Based Design Principles Applied to Isoquinolines

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. numberanalytics.comproteinstructures.com This approach begins with the screening of a library of small, low-molecular-weight compounds, or "fragments," to identify those that bind to the target of interest, albeit with low affinity. wikipedia.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. studysmarter.co.uk The isoquinoline scaffold is an excellent starting point for FBDD due to its rigid structure and the numerous points available for chemical modification. nih.govresearchoutreach.org

The principles of FBDD are particularly well-suited for the development of inhibitors targeting well-defined binding sites, such as the ATP-binding pocket of kinases. researchoutreach.org The process typically involves several key steps:

Fragment Library Design and Screening: A library of diverse fragments, often adhering to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), is assembled. wikipedia.org These fragments are then screened against the target protein using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Surface Plasmon Resonance (SPR) to detect weak binding events. numberanalytics.com

Hit Validation and Structural Characterization: The identified fragment "hits" are validated, and their binding mode is determined, typically through X-ray crystallography. This provides a detailed three-dimensional picture of how the fragment interacts with the target protein, which is crucial for the subsequent optimization phase.

Fragment Optimization: Once a fragment hit is validated and its binding mode understood, medicinal chemists employ several strategies to increase its potency and improve its drug-like properties. These strategies include:

Fragment Growing: Adding functional groups to the fragment to make additional favorable interactions with the target.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target to create a larger, more potent molecule.

Fragment Merging: Combining the structural features of overlapping fragments into a single, optimized molecule. researchoutreach.org

A study on the discovery of novel Protein Kinase C ζ (PKCζ) inhibitors utilized a fragment-merging strategy starting with a library of monosubstituted isoquinoline fragments. nih.gov By screening these fragments and then merging the hits, researchers were able to rapidly identify potent 4,6-disubstituted and 5,7-disubstituted isoquinoline inhibitors. nih.gov This approach highlights the efficiency of FBDD in exploring the chemical space around the isoquinoline core.

The table below provides an illustrative example of how fragment properties are considered in FBDD, based on the "Rule of Three."

| Compound | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Meets "Rule of Three"? |

| Isoquinoline | 129.16 | 2.1 | 0 | 1 | 0 | Yes |

| 1-Methoxyisoquinoline | 159.19 | 2.4 | 0 | 2 | 1 | Yes |

| This compound | 195.17 | N/A | 0 | 2 | 1 | Yes (assuming cLogP < 3) |

Note: cLogP for this compound is not publicly available but is predicted to be within the "Rule of Three" limits based on its structure. This table illustrates the initial assessment of fragments for FBDD.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic environment and reactivity of 6,7-difluoro-1-methoxyisoquinoline.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is a widely used tool for predicting the geometry, vibrational frequencies, and electronic properties of molecules. For isoquinoline (B145761) and its derivatives, DFT calculations have been employed to study their pyrolysis mechanisms and to understand the influence of various substituents on their spectral characteristics. researchgate.net

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its characteristics. The presence of two fluorine atoms at the C6 and C7 positions is expected to significantly influence the electronic distribution in the isoquinoline ring system due to their high electronegativity. This can impact the molecule's reactivity and interactions. The methoxy (B1213986) group at the C1 position would further modulate the electronic properties.

DFT studies on analogous fluorinated quinoline (B57606) derivatives have provided insights into their electronic spectra and vibrational modes. For instance, studies on 2-chloro-6-methoxypyridine (B123196) have demonstrated good agreement between experimental and DFT-computed vibrational frequencies.

A hypothetical DFT analysis of this compound would likely focus on optimizing its molecular geometry to find the most stable conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. The electron-withdrawing nature of the fluorine atoms would be expected to affect the aromaticity and the electron density on the isoquinoline core.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Influence of Substituents |

| Dipole Moment | Higher than unsubstituted isoquinoline | Increased due to electronegative fluorine and methoxy groups. |

| HOMO-LUMO Gap | Modulated | Influenced by the interplay of electron-withdrawing fluorine atoms and the electron-donating methoxy group. |

| Electron Density | Lower on the benzene (B151609) ring | Significant electron withdrawal by the two fluorine atoms. |

Note: The data in this table is hypothetical and based on general principles of DFT applied to similar structures.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For aromatic systems like isoquinoline, the HOMO and LUMO are typically π-orbitals. In this compound, the fluorine and methoxy substituents would alter the energies and shapes of these frontier orbitals. The electron-withdrawing fluorine atoms would likely lower the energy of both the HOMO and LUMO, while the methoxy group might raise the HOMO energy.

Analysis of the frontier molecular orbitals of related quinoline derivatives has shown that electronic transitions often involve these orbitals. nih.gov For example, in some flavone (B191248) derivatives, the electronic transitions are characterized as HOMO-1 → LUMO with ππ* character. nih.gov A similar analysis for this compound would reveal the nature of its electronic absorption bands and provide insights into its photophysical properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for exploring the conformational landscape of a molecule and its interactions with biological macromolecules.

Protein-Ligand Docking for Target Interaction Prediction

Protein-ligand docking is a computational method used to predict the binding orientation of a small molecule (ligand) to a protein's active site. This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes like cyclin-dependent kinases (CDK8). nih.gov

A docking study involving this compound would require a three-dimensional structure of the target protein. The compound would be docked into the binding site, and the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed. The docking score, which estimates the binding affinity, would help in ranking its potential as an inhibitor.

For instance, molecular docking studies on novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors have revealed that hydrogen bond interactions with specific residues like LYS52 are crucial for their activity. nih.gov A similar approach for this compound could identify its potential biological targets and the key interactions driving its binding.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

| Interaction Type | Potential Atom/Group on Ligand | Potential Amino Acid Residue |

| Hydrogen Bond | Nitrogen in isoquinoline ring, Oxygen in methoxy group | Asp, Glu, Gln, Asn, Ser, Thr |

| Halogen Bond | Fluorine atoms | Electron-rich atoms in backbone or side chains |

| Hydrophobic Interaction | Aromatic rings | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Isoquinoline ring | Phe, Tyr, Trp, His |

Note: This table presents hypothetical interactions based on the chemical structure of the compound.

Conformational Sampling and Energetic Landscapes

Conformational sampling is a computational technique used to explore the different spatial arrangements (conformations) of a molecule and their corresponding energies. Understanding the conformational preferences of this compound is important as the bioactive conformation might differ from its lowest energy state in solution.

Molecular dynamics simulations can be used to sample the conformational space of the molecule over time, providing insights into its flexibility and the energetic landscape. The results can help identify low-energy conformations that are likely to be populated and are relevant for receptor binding. For flexible molecules, understanding the energetic cost of adopting a specific bioactive conformation is crucial for drug design.

Reaction Mechanism Predictions and Computational Pathway Elucidation

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the synthesis of complex molecules. Theoretical calculations can help in understanding the energetics of different reaction pathways and identifying the most plausible mechanism.

The synthesis of isoquinolines can be achieved through various methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. acs.org Computational studies on these reactions can provide detailed information about the transition states and intermediates involved. For example, DFT has been used to investigate the pyrolysis mechanisms of quinoline and isoquinoline, revealing the role of tautomeric intermediates. researchgate.net

For the synthesis of this compound, computational methods could be employed to study the feasibility of different synthetic routes. For instance, in a rhodium-catalyzed oxidative coupling reaction for the synthesis of 3,4-disubstituted isoquinolines, mechanistic studies suggested the involvement of a rhodium(III) species in the C-N bond formation. acs.org Similar computational investigations could optimize the reaction conditions for the synthesis of this compound and predict potential side products.

Mechanistic Insights into Fluorination Reactions

The introduction of fluorine atoms into an aromatic system is a critical step in the synthesis of compounds like this compound. Computational studies have provided significant mechanistic insights into these fluorination reactions. Depending on the reagents and substrates, fluorination can proceed through electrophilic, nucleophilic, or radical pathways.

Computational modeling helps to distinguish between these mechanisms by calculating the energies of intermediates and transition states. For example, in nucleophilic aromatic substitution (SNA_r) reactions, DFT calculations can model the formation of the Meisenheimer complex and the subsequent departure of the leaving group. The presence of electron-withdrawing groups, such as the nitrogen in the isoquinoline ring, can facilitate these reactions.

Recent research has explored novel fluorination methods, such as those involving N-heterocyclic deoxyfluorinating agents. researchgate.net Computational studies of these reactions have revealed detailed mechanistic pathways, including the possibility of outer-sphere fluorinations. researchgate.net Furthermore, investigations into the fluorination of azaarenes have highlighted the role of electron transfer processes and the generation of radical intermediates, with computational analysis providing evidence for specific reaction pathways. acs.org For instance, studies on the fluorination of quinolines have utilized computational methods to demonstrate a concerted nucleophilic fluorination mechanism. acs.org These theoretical insights are crucial for developing more efficient and selective fluorination strategies for complex molecules like this compound. acs.org

Theoretical Studies of Spectroscopic Properties (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization. uq.edu.au For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are particularly important due to the presence of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.

Density Functional Theory (DFT) is the most common method used for these predictions. aps.org By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts relative to a standard. aps.orgnih.gov These calculations can be refined by considering solvent effects and by using hybrid functionals that incorporate a portion of exact exchange. aps.org

Future Directions and Therapeutic Potential in Drug Discovery Research

Rational Design of Next-Generation 6,7-Difluoro-1-methoxyisoquinoline Derivatives

Rational drug design is a targeted approach that leverages the understanding of a biological target's structure and a lead compound's chemical features to create more potent and selective drugs. For this compound, the design of next-generation derivatives would focus on systematic modifications to enhance its drug-like properties. The fluorine atoms at the 6- and 7-positions are particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. mdpi.com

The process of lead optimization would involve creating a library of analogues based on this core structure. Key modifications could include:

Varying the 1-position substituent: The 1-methoxy group can be replaced with other alkoxy groups, alkyl chains, or amine derivatives to probe the steric and electronic requirements of the target's binding pocket.

Bioisosteric replacement: The isoquinoline (B145761) core itself could be subtly altered, or bioisosteres could be used to replace key functional groups to improve efficacy or reduce off-target effects. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of these new derivatives, researchers can establish a clear SAR. For example, studies on related heterocyclic compounds like quinazolinediones have shown that even minor changes, such as replacing a methoxy (B1213986) group on a phenyl side chain with a fluorine or chlorine atom, can significantly enhance biological activity. mdpi.com This same methodical approach would be applied to the isoquinoline series to identify the most promising candidates for further development.

Development of Advanced Screening Methodologies

To efficiently evaluate the therapeutic potential of newly designed this compound derivatives, advanced screening methodologies are essential. Traditional screening methods are often time-consuming and resource-intensive. High-Throughput Screening (HTS) has become a standard in the pharmaceutical industry, but further advancements are refining the process. cam.ac.uk

For isoquinoline alkaloids, specific and sensitive assays have been developed. For instance, a fluorescence-based assay using voltage sensor probes (VSP) was successfully used to screen a library of 62 isoquinoline alkaloids to identify new blockers of voltage-gated sodium (NaV) channels. nih.gov This method allowed for the rapid identification of five "hit" compounds, including liriodenine (B31502) and oxostephanine, which were then confirmed using more traditional techniques like patch-clamp electrophysiology. nih.gov Such advanced, cell-based fluorescent assays would be critical for rapidly assessing large libraries of novel this compound derivatives for specific biological activities.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating timelines and improving the accuracy of predictions. nih.govnih.gov For isoquinoline drug discovery, these technologies can be integrated at multiple stages.

Predictive Modeling and Virtual Screening: ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to predict the properties of newly designed molecules. mdpi.com This includes predicting efficacy, physicochemical properties (e.g., solubility), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This allows researchers to prioritize the synthesis of only the most promising this compound derivatives, saving significant time and resources.

De Novo Drug Design and Synthesis Optimization: Beyond prediction, AI can be used for de novo drug design. Generative Adversarial Networks (GANs) can generate novel molecular structures, optimized for specific targets and desired pharmacological profiles, based on the isoquinoline scaffold. nih.gov Furthermore, AI is being used to streamline the complex process of chemical synthesis. Algorithmic frameworks, such as the Synthesis Planning and Rewards-based Route Optimization Workflow (SPARROW), can analyze variables like material costs and reaction risks to identify the most efficient and cost-effective synthetic pathways for a batch of molecular candidates. mit.edu This addresses a key bottleneck in bringing new drugs from concept to reality.

Exploration of Novel Therapeutic Applications beyond Current Scope

The isoquinoline alkaloid family is known for an impressive breadth of biological activities, including antimalarial, anticancer, antifungal, and anti-HIV properties. nih.govrsc.org Given this precedent, derivatives of this compound are prime candidates for investigation in these areas. For example, certain isoquinoline derivatives have shown potent activity against breast cancer cell lines and as antifungal agents. nih.gov

Furthermore, clues from structurally related compounds suggest additional therapeutic avenues. The 6,7-difluoro substitution pattern is a hallmark of many potent fluoroquinolone antibiotics, which function by inhibiting bacterial DNA gyrase. mdpi.comresearchgate.net This suggests that this compound derivatives could be designed and screened as a new class of antibacterial agents, potentially effective against drug-resistant strains like MDR-TB. researchgate.net The demonstrated ability of some isoquinolines to act as NaV channel blockers also opens up applications in treating neurological disorders or cardiac arrhythmias. nih.gov

Addressing Synthetic Challenges for Scalable Production

While designing and screening novel compounds is crucial, the ability to produce them on a large scale is a practical necessity for pharmaceutical development. The synthesis of complex heterocyclic molecules like this compound presents several challenges.

Traditional methods for constructing the isoquinoline core, such as the Pomeranz–Fritsch–Bobbitt cyclization, provide a foundational route. mdpi.comnih.gov However, these multi-step syntheses can be inefficient and often require harsh reaction conditions, such as high temperatures in solvents like diphenyl ether, which are difficult to scale up. mdpi.commdpi.com The synthesis of the specific difluorinated starting materials can also be complex and costly.

Q & A

Q. Table 1: Key Reaction Conditions for Isoquinoline Derivatives

| Reaction Step | Catalyst/Ligand | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/XPhos | ACN/H₂O | 81 | |

| Quaternization with MeI | - | Neat | 10 | |

| Guanidine Introduction | t-buXPhos | DMSO | 38 |

Q. Table 2: Spectroscopic Data for Characterization

| Technique | Application Example | Reference |

|---|---|---|

| -NMR | Confirmation of methoxy group integration | |

| HRMS | Validation of molecular formula (C₂₄H₂₂N₂O₂) |

Notes

- Avoid unreliable sources (e.g., commercial vendor websites) per the user’s instruction.

- Citations (e.g., ) correspond to the provided evidence IDs.

- Advanced questions emphasize mechanistic analysis, optimization, and computational modeling, while basic questions focus on foundational synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.